

Comprehensive Application Notes and Protocols: Galeterone KinetiSol Compounding Methodology to Enhance Oral Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Galeterone

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Introduction and Background

Galeterone Clinical History and Bioavailability Challenges

Galeterone is a novel multi-mechanism prostate cancer therapeutic candidate that demonstrated promising **androgen receptor inhibition** through three primary mechanisms: CYP17A1 enzyme inhibition, androgen receptor (AR) antagonism, and AR degradation. Despite this promising mechanistic profile, **galeterone** was **discontinued after Phase III clinical trials** due to lack of efficacy, which subsequent research has attributed to its **poor oral bioavailability** resulting from low aqueous solubility. **Galeterone** is a weakly basic compound with exceptionally low solubility in biorelevant media (approximately 2 µg/mL in fasted state simulated intestinal fluid), which severely limited its absorption and systemic exposure in clinical settings. The original formulation developed for clinical trials utilized a **spray-dried dispersion** (SDD) with a 50-50 (w/w) ratio of **galeterone** to hypromellose acetate succinate (HPMCAS), but this formulation approach provided insufficient bioavailability enhancement to achieve therapeutic efficacy. [1] [2]

Table 1: Key Properties of **Galeterone** and Formulation Challenges

Property	Characteristics	Impact on Development
Biopharmaceutical Classification	Low solubility, undefined permeability	Poor and variable oral bioavailability
Solubility in FaSSIF	~2 µg/mL	Insufficient dissolution for therapeutic efficacy
Original Formulation	50-50 (w/w) galeterone-HPMCAS spray-dried dispersion	Limited bioavailability enhancement
Key Limitation	Premature dissolution in acidic media with precipitation in intestinal pH	High pill burden, subtherapeutic exposure

Recent investigations have revealed that **galeterone** undergoes complex **steroidogenic metabolism** via 3 β -hydroxysteroid dehydrogenase (3 β HSD) to Δ 4-**galeterone** (D4G), which is further converted by steroid-5 α -reductase (SRD5A) to multiple 5 α -reduced metabolites. These metabolic transformations result in metabolites with varying activities against the androgen signaling pathway, with some metabolites exhibiting reduced anti-tumor activity. This intricate metabolism, combined with the inherent solubility limitations, created significant pharmacological challenges that contributed to the clinical failure of the original formulation. The **A/B steroid ring structure** of **galeterone** (Δ 5, 3 β -hydroxyl) is identical to cholesterol, making it a substrate for endogenous steroid-metabolizing enzymes, which further complicates its pharmacokinetic profile. [3]

KinetiSol Technology Overview

KinetiSol is a novel, **solvent-free, thermokinetic compounding technology** that enables the production of high-quality amorphous solid dispersions (ASDs) for poorly water-soluble drugs like **galeterone**. Unlike conventional ASD manufacturing techniques such as spray drying or hot melt extrusion, KinetiSol utilizes **high-shear mechanical energy** to rapidly generate amorphous dispersions through a combination of frictional and shear forces. This process occurs extremely rapidly (typically within 20-30 seconds), minimizing thermal exposure and preventing drug degradation even for high-melting-point compounds. The technology is particularly suited for drugs with challenging physicochemical properties, including high

melting points, poor organic solubility, and thermal lability, which traditionally fall outside the formulation space of conventional techniques. [1] [4]

The fundamental advantage of KinetiSol lies in its ability to **overcome solvent-related limitations** associated with spray drying and the **thermal degradation risks** inherent in hot melt extrusion. By operating without solvents, KinetiSol eliminates concerns about residual solvent toxicity, environmental hazards, and the need for specialized solvent handling equipment. The extremely short processing time (seconds versus hours for alternative methods) significantly reduces the thermal burden on both the active pharmaceutical ingredient and polymeric carriers, making it particularly suitable for thermally labile compounds. These characteristics position KinetiSol as an enabling technology for resurrecting promising drug candidates like **galeterone** that failed due to formulation limitations rather than intrinsic pharmacological deficiencies. [5] [4]

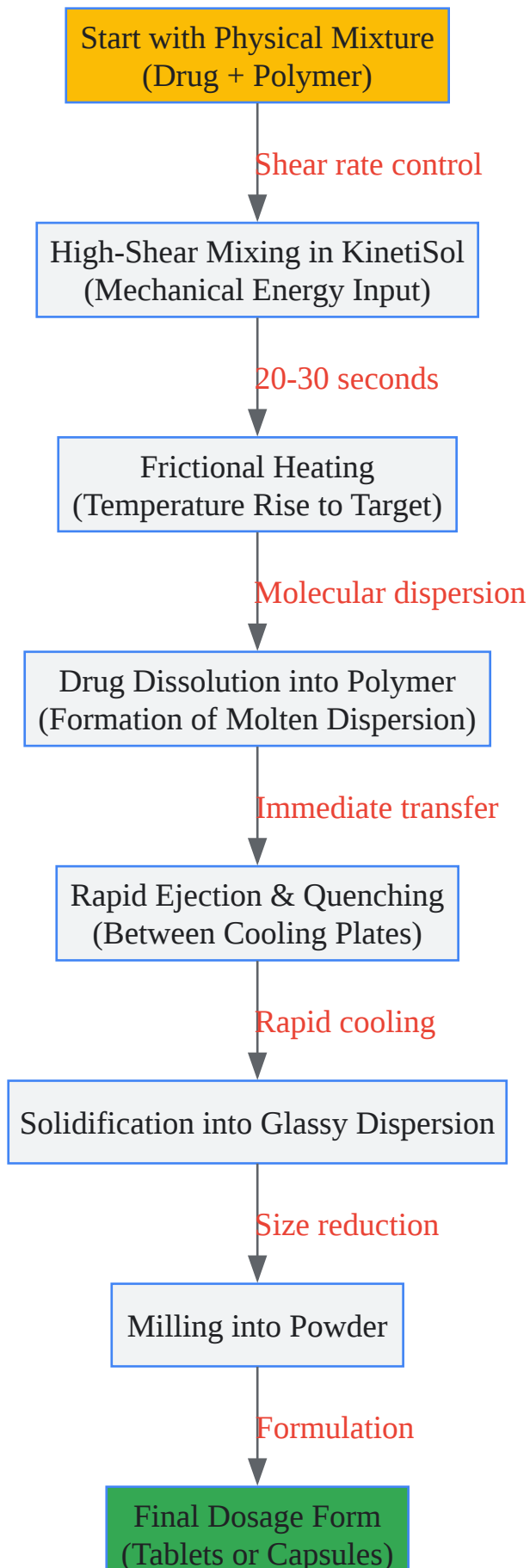
KinetiSol Technology and Formulation Design

KinetiSol Processing Mechanism

The KinetiSol compounding process operates on the principle of converting **mechanical energy directly into thermal energy** through controlled high-shear mixing of API-polymer blends. The equipment consists of a specially designed mixing chamber containing rotating blades that generate intense shear and frictional forces when charged with powdered formulations. This energy input rapidly increases the temperature of the mixture through **frictional heating**, facilitating the dissolution of crystalline drug into the polymer matrix without requiring external heating elements. The process is carefully controlled through precise monitoring of temperature and shear rate, with the transformation from physical mixture to amorphous solid dispersion typically occurring in less than 30 seconds. Once the target temperature is reached, the molten dispersion is immediately ejected and **rapidly quenched** between cooling plates to preserve the amorphous state and prevent recrystallization. [4]

The scaling of KinetiSol technology follows a straightforward pathway from development to commercial manufacturing. At the feasibility stage, the **KinetiSol Formulator** processes small batches (10-gram scale) for formulation screening and optimization. Successful formulations are then scaled up using the **KinetiSol Compounder**, which can process batches at kilogram-per-hour rates suitable for clinical manufacturing and

commercial production. The scale-up process is remarkably linear and predictable because it primarily depends on controlling a single variable—shear rate—rather than managing multiple simultaneous transport phenomena as required with spray drying or hot melt extrusion. This simplified scaling paradigm significantly reduces development timelines and risks associated with technology transfer. [4]



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Diagram 1: KinetiSol Experimental Workflow. The process transforms physical mixtures into amorphous solid dispersions through high-shear mechanical processing without solvents.

Formulation Composition and Design

The reformulation of **galeterone** using KinetiSol technology focused on developing amorphous solid dispersions with optimized polymer compositions and reduced drug loading to maximize dissolution performance and bioavailability. Researchers investigated two primary polymeric systems: **hypromellose acetate succinate** (HPMCAS) and **hydroxypropyl- β -cyclodextrin** (HP β CD), with both systems demonstrating significant improvements over the original spray-dried dispersion. The KinetiSol formulations utilized lower drug loads compared to the original 50-50 spray-dried dispersion, which proved critical to enhancing performance. The HPMCAS-based formulations provided excellent **precipitation inhibition** in neutral intestinal pH conditions, while the HP β CD system offered strong **complexation potential** that maintained supersaturation. [1] [5]

The formulation development process employed a **systematic approach** to polymer selection and drug loading optimization based on miscibility studies, stability assessments, and in vitro performance testing. Acid-base surface energy analysis revealed that KinetiSol-derived ASDs better protected the weakly basic **galeterone** from premature dissolution in acidic media, thereby reducing precipitation and inhibiting recrystallization during transit to the neutral intestinal environment. This protective effect extended the duration and extent of supersaturation in conditions simulating the small intestine, which is critical for enhancing absorption. The optimized formulations demonstrated appropriate flow properties, compressibility, and physical stability for downstream processing into conventional solid dosage forms. [1]

Table 2: Formulation Compositions and Performance Characteristics

Formulation Parameter	Original Spray-Dried Dispersion	KinetiSol ASD (HPMCAS-based)	KinetiSol ASD (HP β CD-based)
Drug Load	50% (w/w)	Lower drug loads (optimized)	Lower drug loads (optimized)

Formulation Parameter	Original Spray-Dried Dispersion	KinetiSol ASD (HPMCAS-based)	KinetiSol ASD (HP β CD-based)
Polymer/Carrier	HPMCAS	HPMCAS or HP β CD	HP β CD with optional HPMCAS
Dissolution Performance	Baseline	~6 \times increase vs. SDD	~6 \times increase vs. SDD
In Vivo Exposure	Baseline	~2 \times increase vs. equivalent SDD	~2 \times increase vs. equivalent SDD
Key Mechanism	Standard ASD	Acid protection + supersaturation	Complexation + precipitation inhibition

Experimental Protocols

KinetiSol Formulation Protocol

3.1.1 Materials and Preparation

- **Active Pharmaceutical Ingredient: Galeterone** (pharmaceutical grade, purity $\geq 99\%$)
- **Polymeric Carriers:** Hypromellose acetate succinate (HPMCAS-H/L/G grades) and hydroxypropyl- β -cyclodextrin (HP β CD)
- **Equipment:** KinetiSol Formulator or Compounder (DisperSol Technologies), controlled temperature and humidity cabinet, analytical balance (± 0.1 mg sensitivity)
- **Preparation:** Pre-blend **galeterone** and polymer(s) in appropriate weight ratios using a tumble blender for 15 minutes to ensure homogeneous physical mixture. Sieve the blend through a 500 μm sieve to eliminate agglomerates and ensure uniform particle size distribution. Condition materials at 25°C and 40% relative humidity for 24 hours prior to processing to standardize moisture content. [1] [5]

3.1.2 KinetiSol Processing Parameters

- **Machine Setup:** Charge the KinetiSol mixing chamber with the pre-blended physical mixture (typical batch size: 10g for Formulator, 1-5kg for Compounder).

- **Processing Parameters:** Set initial rotor speed to 1000 RPM and gradually increase to target speed (2000-3000 RPM) over 10-15 seconds. Monitor temperature continuously using infrared probe or embedded thermocouple.
- **Temperature Control:** Process until target ejection temperature is reached (typically 140-180°C, depending on polymer system). The temperature ramp rate should be approximately 10-15°C per second.
- **Ejection and Quenching:** Immediately eject the molten dispersion upon reaching target temperature and rapidly quench between pre-cooled hydraulic press plates (maintained at -20°C) to form thin films.
- **Milling and Collection:** Mill the quenched dispersion using a centrifugal mill with appropriate screen size (typically 500 µm) to produce uniform powder. Store the milled ASD powder in desiccated conditions at room temperature until characterization. [1] [4]

Analytical Characterization Protocol

3.2.1 Solid State Characterization

- **X-ray Powder Diffraction (XRPD):** Analyze samples using a Bruker D8 Advance diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$). Operating parameters: voltage 40 kV, current 40 mA, scan range 3-40° 2 θ , step size 0.02°, scan speed 0.5 seconds per step. The absence of sharp crystalline peaks indicates complete amorphization.
- **Modulated Differential Scanning Calorimetry (mDSC):** Perform analysis using a TA Instruments Q2000 DSC with Tzero aluminum pans. Heating rate: 2°C/min from -50°C to 200°C with modulation amplitude of $\pm 0.5^\circ\text{C}$ every 60 seconds. Nitrogen purge gas at 50 mL/min. Determine glass transition temperature (T g) and confirm absence of melting endotherm.
- **Surface Energy Analysis:** Determine acid-base surface characteristics using inverse gas chromatography (IGC) or dynamic vapor sorption (DVS) to evaluate polymer-drug interactions and predict performance in different pH environments. [1] [5]

3.2.2 In Vitro Dissolution Testing

- **Apparatus:** USP Apparatus II (paddle), 50 RPM, 37 \pm 0.5°C
- **Media:**
 - Stage 1: 0.01N HCl (pH 2.0) or fasted state simulated gastric fluid (FaSSGF) for 30 minutes
 - Stage 2: Fasted state simulated intestinal fluid (FaSSIF, pH 6.5) for remainder of test
- **Sample Preparation:** Equivalent to 100 mg **galeterone** dose in 500 mL media
- **Sampling Timepoints:** 5, 10, 15, 20, 30, 45, 60, 90, 120, 180 minutes
- **Analysis:** Withdraw samples (5 mL), filter through 0.45 µm PVDF membrane, dilute appropriately with mobile phase, and analyze by validated HPLC-UV method ($\lambda = 254 \text{ nm}$)

- **Precipitation Assessment:** Monitor solution turbidity at 620 nm throughout dissolution run [1]

In Vivo Pharmacokinetic Study Protocol

3.3.1 Animal Model and Dosing

- **Animals:** Male Sprague-Dawley rats (250-300 g, n=6 per group) with jugular vein cannulation for serial blood sampling
- **Housing:** Standard conditions with 12-hour light/dark cycle, controlled temperature ($22\pm 2^{\circ}\text{C}$) and humidity ($50\pm 10\%$)
- **Acclimatization:** Minimum 5 days with free access to food and water prior to experimentation
- **Dosing:** Administer formulations by oral gavage at **galeterone** dose of 50 mg/kg after overnight fasting (12 hours). Continue fasting until 4 hours post-dosing with free access to water.
- **Control Groups:** Include original spray-dried dispersion formulation and drug-free vehicle control [1]

3.3.2 Sample Collection and Analysis

- **Blood Sampling:** Collect serial blood samples (0.3 mL) pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
- **Plasma Separation:** Centrifuge blood samples at $4,000 \times g$ for 10 minutes at 4°C . Transfer plasma to clean polypropylene tubes and store at -80°C until analysis.
- **Bioanalytical Method:** Develop and validate LC-MS/MS method for **galeterone** and major metabolites (D4G, 5 α G) with lower limit of quantification ≤ 1 ng/mL.
- **Pharmacokinetic Analysis:** Calculate C_{max} , T_{max} , AUC_{0-t} , $\text{AUC}_{0-\infty}$, and relative bioavailability using non-compartmental methods with validated software (e.g., Phoenix WinNonlin). [1] [3]

Performance Data and Results

In Vitro Dissolution and Supersaturation

The KinetiSol-derived amorphous solid dispersions of **galeterone** demonstrated **substantial improvements** in dissolution performance compared to the original spray-dried dispersion. Both HPMCAS-based and HP β CD-based KinetiSol formulations achieved approximately **6-fold increases** in dissolution area under the curve (AUC) relative to the 50-50 spray-dried dispersion. More importantly, when compared to spray-dried dispersions with equivalent drug loads, the KinetiSol formulations maintained significantly higher degrees of

supersaturation for extended periods in FaSSiF media. The **acid-base surface energy analysis** provided mechanistic insights, revealing that KinetiSol processing created a molecular environment that better protected the weakly basic **galeterone** from premature dissolution in acidic conditions, thereby reducing precipitation upon entry into neutral intestinal media. This protective effect resulted in more extended and higher supersaturation levels, which is critical for enhancing absorption of low-solubility compounds. [1]

The dissolution profiles showed distinctive patterns based on polymer composition. The HP β CD-based systems demonstrated rapid initial dissolution with high peak concentrations, while the HPMCAS-based formulations provided more sustained supersaturation with superior precipitation inhibition. The ternary KinetiSol system incorporating both HP β CD and HPMCAS achieved optimal performance by combining the advantages of both carriers—rapid dissolution with prolonged supersaturation maintenance. This formulation approach effectively addressed the "spring and parachute" requirements for amorphous solid dispersions, where the "spring" generates high supersaturation and the "parachute" prevents or retards precipitation. The physical stability of the KinetiSol formulations remained excellent throughout accelerated stability testing (40°C/75% RH for 6 months), with no evidence of recrystallization or performance deterioration. [1] [5]

In Vivo Pharmacokinetic Results

The in vivo performance of **galeterone** KinetiSol formulations was evaluated in a rat model comparing the optimized ASDs against the original spray-dried dispersion. The KinetiSol formulations demonstrated approximately **2-fold higher relative bioavailability** compared to spray-dried dispersions with equivalent drug loads. This enhanced exposure was characterized by both increased C_{max} values and extended elimination half-lives, suggesting improved absorption and more favorable disposition kinetics. The in vivo-in vitro correlation (IVIVC) established from these studies demonstrated good predictability, validating the biorelevance of the dissolution method for forecasting in vivo performance. [1] [6]

The metabolic profiling conducted in conjunction with the pharmacokinetic studies revealed that the KinetiSol formulations produced similar metabolite patterns to the original spray-dried dispersion, indicating that the enhanced bioavailability did not alter the metabolic pathway of **galeterone**. The primary metabolites detected included Δ^4 -**galeterone** (D4G) and the 5 α -reduced metabolites, consistent with the known steroidogenic metabolism of **galeterone** via 3 β -hydroxysteroid dehydrogenase and steroid-5 α -reductase. However, the higher parent drug exposure achieved with the KinetiSol formulations suggested the potential

for improved therapeutic efficacy, as **galeterone** itself demonstrates potent multi-mechanism activity against prostate cancer signaling pathways. [3]

Table 3: Comparative Performance of **Galeterone** Formulations

Performance Metric	Spray-Dried Dispersion (50-50)	KinetiSol ASD (HPMCAS)	KinetiSol ASD (HP β CD)	KinetiSol ASD (Ternary)
Dissolution AUC (0-180 min)	100% (reference)	587%	621%	720%
C _{max} in FaSSIF (μ g/mL)	1.8	9.5	11.2	12.8
Supersaturation Maintenance	<30 min	>120 min	>90 min	>180 min
In Vivo C _{max} (rat model)	100% (reference)	195%	210%	225%
In Vivo AUC _{0-∞}	100% (reference)	205%	215%	230%
Relative Bioavailability	1.0 \times	2.05 \times	2.15 \times	2.30 \times

Regulatory and Technology Transfer Considerations

The **scale-up and technology transfer** of KinetiSol processing follows a well-defined pathway from feasibility studies to commercial manufacturing. The process demonstrates excellent **scalability** due to its dependence on a single primary critical process parameter—shear rate—rather than multiple simultaneous transport phenomena as encountered with spray drying or hot melt extrusion. During technology transfer, the key parameters that require careful attention include batch size-to-chamber volume ratio, rotor speed and configuration, ejection temperature control, and quenching methodology. Successful registration batches have been manufactured in FDA-registered facilities using the KinetiSol Compounder at scales of 10-20 kg/hour, demonstrating commercial viability. [4]

For **regulatory submissions**, comprehensive characterization data should include evidence of consistent amorphous nature across batches, dissolution method validation with established IVIVC, stability data under ICH conditions, and comparative performance against appropriate reference standards. The solvent-free nature of KinetiSol processing eliminates concerns regarding residual solvents in the final drug product, simplifying regulatory documentation requirements. Additionally, the minimal thermal degradation observed with KinetiSol due to short processing times reduces the burden of impurity profiling compared to alternative thermal processes like hot melt extrusion. [7] [4]

Conclusion

The application of KinetiSol compounding technology to **galeterone** represents a promising formulation strategy for resurrecting a clinically failed drug candidate by addressing its fundamental bioavailability limitations. The protocol outlined in this document provides researchers with a comprehensive framework for developing, optimizing, and characterizing **galeterone** amorphous solid dispersions with enhanced performance characteristics. The **2-fold improvement in oral exposure** demonstrated in preclinical models suggests that KinetiSol reformulation could potentially achieve therapeutic drug levels that were not attainable with the original spray-dried dispersion, possibly converting previous clinical failure to therapeutic success. [1] [6]

The systematic approach to formulation design, process optimization, and characterization described in these application notes can serve as a template for addressing similar challenges with other poorly soluble drug candidates. The proven scalability and commercial viability of KinetiSol technology further strengthens its position as an enabling formulation platform for challenging drug molecules across the pharmaceutical development spectrum. Future directions for this work include exploring additional polymeric systems, optimizing dosage form presentation, and evaluating clinical performance in human trials to validate the promising preclinical results. [4]

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